5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one
Description
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one is a γ-lactone derivative characterized by a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 5-position of the dihydrofuranone ring. This compound belongs to a broader class of dihydrofuran-2(3H)-ones, which are structurally diverse and often exhibit unique physicochemical and biological properties due to their electron-withdrawing substituents and stereochemical complexity.
Properties
IUPAC Name |
5-hydroxy-5-(trifluoromethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)4(10)2-1-3(9)11-4/h10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWWZFJVMSFHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554087 | |
| Record name | 5-Hydroxy-5-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117192-54-8 | |
| Record name | 5-Hydroxy-5-(trifluoromethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one typically involves the reaction of trifluoromethyl-containing 1,3-diketones with oxalyl chloride to form 5-substituted 4-(trifluoroacetyl)furan-2,3-diones. These intermediates are then reacted with azomethines to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways, however, require further research for comprehensive understanding.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Dihydrofuran-2(3H)-one Derivatives
Key Observations :
- Trifluoromethyl Impact : The trifluoromethyl group in analogs like 5d () enhances lipophilicity and electron-withdrawing effects, influencing reactivity in catalytic systems (e.g., enantiomeric ratios of 95:5 vs. 99:1 in 5c ) .
- Hydroxyl Group Effects: Hydroxyl substituents, as seen in 3-hydroxy-5-(2-aminoethyl) (), reduce membrane permeability and biological activity due to increased polarity, explaining its marginal glucose uptake activity .
- Stereochemical Complexity : High enantiomeric purity (e.g., 99:1 in 5c ) correlates with superior catalytic performance in asymmetric synthesis, suggesting that stereochemistry in 5-hydroxy/CF₃ derivatives would critically influence their applications .
Biological Activity
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, a fluorinated heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C₅H₅F₃O₃ and a molecular weight of approximately 182.09 g/mol, this compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological effects. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
The compound features a unique arrangement of functional groups, which enhances its reactivity and biological activity. Its predicted boiling point is around 250.3 °C, and it has a density of approximately 1.623 g/cm³. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Biological Activities
5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one exhibits several notable biological activities:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. It disrupts bacterial cell walls or inhibits essential enzymes, leading to cell death. In comparative studies, it outperformed traditional antibiotics like streptomycin and tetracycline against specific strains such as Pseudomonas fluorescens .
- Antifungal Properties : Similar to its antibacterial effects, this compound also demonstrates antifungal activity, making it relevant in the treatment of fungal infections .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have been observed to trigger apoptotic pathways in human breast adenocarcinoma cell lines (MCF-7) .
The mechanism by which 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one exerts its biological effects involves interactions with specific molecular targets:
- Cell Wall Disruption : Its ability to penetrate bacterial membranes allows it to disrupt cell wall synthesis.
- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to active sites of critical enzymes involved in metabolic pathways.
- Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death .
Comparative Analysis with Similar Compounds
The biological activity of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 5-Hydroxy-5-(trichloromethyl)dihydrofuran-2(3H)-one | Structure | Antibacterial | Higher than 10 µM |
| 2-Imino-2,5-dihydrofuranones | Structure | Anticancer | 1.93 µM (MCF-7) |
| 1,2,4-Oxadiazole Derivatives | Structure | Anticancer | 0.48 µM (MCF-7) |
The trifluoromethyl group in 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one imparts unique properties that enhance its efficacy compared to other halogenated compounds .
Case Studies
- Antibacterial Efficacy : A study demonstrated that 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one exhibited significant antibacterial activity against a panel of thirteen bacterial strains. It was particularly effective against Pseudomonas fluorescens, surpassing the efficacy of standard antibiotics .
- Cancer Cell Studies : Research indicated that derivatives of this compound could induce apoptosis in MCF-7 cells through increased caspase activity, suggesting potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves cyclization strategies or hypervalent iodine-mediated functionalization. For example:
- Cyclization of α,β-unsaturated acids : Starting materials like 4-arylpent-4-enoic acids can undergo iodolactonization using hypervalent iodine reagents (e.g., PhI(OAc)₂) to form dihydrofuranone scaffolds. Reaction parameters such as solvent polarity (dioxane/water mixtures) and temperature (50°C) significantly influence yields .
- Optimization : Varying the stoichiometry of iodine reagents (1.2–2.0 equivalents) and using Lewis acids (e.g., ZnCl₂) can enhance regioselectivity. Purification via column chromatography (petroleum ether/EtOAc gradients) is critical for isolating diastereomers .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ can resolve stereochemical features. For example, coupling constants (J values) between protons on C4 and C5 distinguish axial vs. equatorial substituents .
- X-ray Diffraction : Single-crystal X-ray analysis (CCDC reference: 1828960) provides unambiguous confirmation of absolute configuration, particularly for resolving diastereomeric pairs formed during synthesis .
- IR and HRMS : IR bands (e.g., C=O stretch at ~1750 cm⁻¹) and high-resolution mass spectrometry (ESI mode) validate molecular integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives caused by stereochemical variations?
Methodological Answer:
- Enantiomeric Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to isolate enantiomers. For diastereomers, fractional crystallization in hexane/EtOAc mixtures can achieve >95% purity .
- Biological Assays : Compare activity of isolated stereoisomers in dose-response studies. For example, in enzyme inhibition assays, IC₅₀ values may vary by 10–100× between enantiomers due to steric hindrance from the trifluoromethyl group .
Q. What strategies are recommended for analyzing the electronic effects of the trifluoromethyl group on nucleophilic reactivity?
Methodological Answer:
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of CF₃, which polarizes the lactone carbonyl and increases susceptibility to nucleophilic attack at C2 .
- Kinetic Experiments : Monitor reaction rates of nucleophilic additions (e.g., Grignard reagents) under standardized conditions. Compare activation energies (ΔG‡) between CF₃-containing analogs and non-fluorinated controls .
Q. How can stability issues of 5-hydroxy-5-(trifluoromethyl)dihydrofuran-2(3H)-one under acidic/basic conditions be mitigated during storage?
Methodological Answer:
- Stability Profiling : Conduct accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring. Degradation products (e.g., ring-opened carboxylic acids) indicate hydrolysis pathways .
- Storage Recommendations : Store at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to minimize moisture and oxygen exposure. Stabilizers like BHT (0.1% w/w) can inhibit radical-mediated decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
